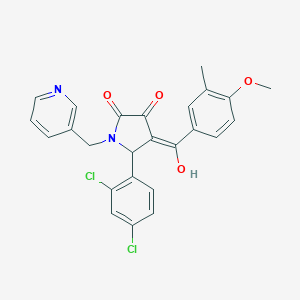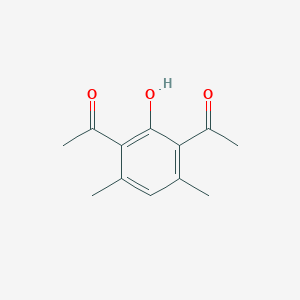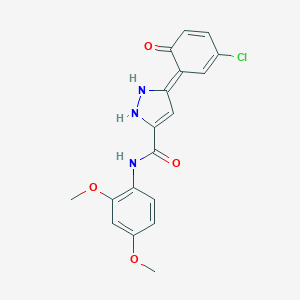
5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is commonly referred to as DHP or DHP-1 and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
DHP-1 has potential applications in various fields of science. In medicine, DHP-1 has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease. In agriculture, DHP-1 has been found to have fungicidal properties and can be used as a pesticide. In materials science, DHP-1 has been studied for its potential use in organic electronics, due to its ability to form stable thin films.
Mecanismo De Acción
The mechanism of action of DHP-1 is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
DHP-1 has been found to have various biochemical and physiological effects. In vitro studies have shown that DHP-1 can inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that DHP-1 can reduce inflammation and tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DHP-1 in lab experiments is its potential for use in various fields of science. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for drug development. Another advantage is its stability, which allows for long-term storage and ease of handling. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a drug candidate.
Direcciones Futuras
There are several future directions for research on DHP-1. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential use in treating Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes involved in the disease. Additionally, further studies could be conducted to explore its potential use as a pesticide or in organic electronics.
Métodos De Síntesis
DHP-1 can be synthesized using various methods. One of the most common methods is the reaction of 2,4-dichlorobenzaldehyde with 3-pyridinemethanol in the presence of a catalyst to form the intermediate product. This intermediate product is then reacted with 4-methoxy-3-methylbenzoyl chloride to form the final product, DHP-1. Other methods include the use of different aldehydes and benzoyl chlorides to form different analogs of DHP-1.
Propiedades
Nombre del producto |
5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C25H20Cl2N2O4 |
Peso molecular |
483.3 g/mol |
Nombre IUPAC |
(E)-[2-(2,4-dichlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methoxy-3-methylphenyl)methanolate |
InChI |
InChI=1S/C25H20Cl2N2O4/c1-14-10-16(5-8-20(14)33-2)23(30)21-22(18-7-6-17(26)11-19(18)27)29(25(32)24(21)31)13-15-4-3-9-28-12-15/h3-12,22,30H,13H2,1-2H3/b23-21+ |
Clave InChI |
VQSICZYHAFPQRX-XTQSDGFTSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=C(C=C(C=C4)Cl)Cl)/[O-])OC |
SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=C(C=C(C=C4)Cl)Cl)O)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=C(C=C(C=C4)Cl)Cl)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B265654.png)
![Methyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-(4-isopropylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B265655.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)


![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)